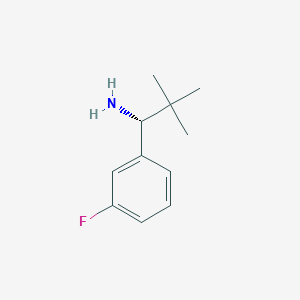
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline is a synthetic organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, and a 2,2-dichlorocyclopropyl group attached to the fourth carbon of the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step yields N-t-BOC-L-Proline.
Introduction of the 2,2-Dichlorocyclopropyl Group: The protected proline is then subjected to a cyclopropanation reaction using a suitable reagent such as dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide. This step introduces the 2,2-dichlorocyclopropyl group at the fourth carbon of the proline ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient reagents, catalysts, and reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-t-BOC-L-Proline: Lacks the 2,2-dichlorocyclopropyl group, making it less structurally complex.
N-t-BOC-4-(2,2-Difluorocyclopropyl)-L-Proline: Contains a difluorocyclopropyl group instead of a dichlorocyclopropyl group, which may result in different chemical and biological properties.
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline: Contains a dibromocyclopropyl group, which can also lead to different reactivity and applications.
Uniqueness
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with molecular targets, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C12H17Cl2NO4 |
|---|---|
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
2,2-dichloro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H17Cl2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
CGDUVACRUCVRSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)




![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)

![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)

